2-Chloro-6,6-dimethyl-1-heptene
Description
Structural Classification and Nomenclature within Branched Alkenes and Organochlorine Compounds
2-Chloro-6,6-dimethyl-1-heptene is classified as a halogenated branched alkene. Its structure consists of a seven-carbon heptene (B3026448) backbone. The "1-heptene" designation indicates a double bond between the first and second carbon atoms. A chlorine atom is substituted at the second carbon position, making it a vinylic chloride. The "6,6-dimethyl" nomenclature signifies the presence of two methyl groups attached to the sixth carbon atom, creating a neopentyl-like terminus.
The systematic IUPAC name for this compound is This compound . nih.gov This name precisely describes its molecular structure, distinguishing it from other isomers such as 1-Chloro-6,6-dimethyl-2-hepten-4-yne.
Table 1: Structural and Chemical Identifiers
| Identifier | Value |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C₉H₁₇Cl |
| Classification | Branched Alkene, Organochlorine |
This table is generated based on IUPAC nomenclature rules, as specific experimental data from the searched sources is unavailable.
Significance and Research Context within Contemporary Organic Synthesis
There is a significant lack of available research detailing the synthesis or application of this compound in contemporary organic synthesis. The scientific literature and chemical databases predominantly feature its isomer, (E)-1-Chloro-6,6-dimethyl-2-hepten-4-yne, which is a critical building block for Terbinafine (B446). google.comgoogle.comnih.govchemicalbook.com The synthesis of this related compound is well-documented, often involving a Sonogashira coupling reaction. google.com
The absence of information on this compound suggests that it may not be a common synthetic target or intermediate, or its synthesis may present challenges that make other isomers more practical for chemical transformations. Vinylic chlorides can be synthesized through various methods, including the addition of hydrogen chloride to alkynes or elimination reactions from vicinal or geminal dihalides. However, no specific preparations for this compound are described in the reviewed sources.
Table 2: Comparison with a Researched Isomer
| Compound | CAS Number | Key Research Context |
|---|---|---|
| This compound | Not found in searches | No significant research found. |
| (E)-1-Chloro-6,6-dimethyl-2-hepten-4-yne | 126764-17-8 nih.gov | Key intermediate for the antifungal drug Terbinafine. chemicalbook.com |
This table highlights the disparity in research focus between the requested compound and its isomer.
Structure
3D Structure
Properties
IUPAC Name |
2-chloro-6,6-dimethylhept-1-ene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17Cl/c1-8(10)6-5-7-9(2,3)4/h1,5-7H2,2-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHVINVVPYBEENS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CCCC(=C)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17Cl | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
160.68 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 2 Chloro 6,6 Dimethyl 1 Heptene and Analogous Structures
Halogenation Reactions for Chloroalkene Synthesis
The introduction of a chlorine atom onto a double bond or the formation of a chloroalkene from other functional groups is a fundamental process in organic synthesis. These methods range from the direct addition of chlorine to alkenes to the conversion of ketones into vinyl chlorides.
Direct chlorination methods provide a pathway to synthesize chloroalkenes. These reactions can involve the addition of elemental chlorine or other chlorinating agents to unsaturated systems or the substitution of other functional groups.
One common industrial method for producing simple vinyl chlorides is the thermal cracking of a dichloro-precursor. For instance, over 95% of the world's vinyl chloride monomer is produced by the cracking of ethylene (B1197577) dichloride (1,2-dichloroethane). chemicalbook.com This process involves heating the gaseous dichloroethane to high temperatures (450-550°C), causing the elimination of hydrogen chloride and the formation of the vinyl chloride. chemicalbook.com
Another approach involves the conversion of ketones to vinyl chlorides. A mild method utilizes triphosgene (B27547) and pyridine (B92270) in dichloromethane (B109758) to activate ketones, which then undergo elimination to form the corresponding vinyl chloride. acs.org The reaction is proposed to proceed through an α-chloro chloroformate intermediate. acs.org Scandium triflate has also been used as a catalyst in conjunction with triphosgene and benzoyl chloride for the synthesis of aryl-(Z)-vinyl chlorides from aromatic ketones. organic-chemistry.org
Free-radical chlorination of alkanes is a substitution reaction that can produce chloroalkanes, which may then undergo further reactions to yield alkenes. wikipedia.orglibretexts.org This method, however, often leads to a mixture of products due to the reactivity of different C-H bonds. libretexts.org For more targeted syntheses, specific chlorinating reagents are employed. For example, the synthesis of (E)-1-chloro-6,6-dimethyl-2-heptene-4-alkyne, an analog of the target compound, has been achieved by reacting (E)-1-hydroxyl-6,6-dimethyl-2-heptene-4-alkyne with a chlorinating agent like phosphorus trichloride (B1173362) or thionyl chloride in a non-polar solvent. google.com
| Starting Material | Reagents | Product | Key Features |
| Ethylene | Cl₂, then heat | Vinyl Chloride | Industrial, high-temperature cracking of ethylene dichloride intermediate. chemicalbook.com |
| Ketones | Triphosgene, Pyridine | Vinyl Chlorides | Mild conditions, proceeds via a proposed α-chloro chloroformate intermediate. acs.org |
| Aromatic Ketones | Bis(trichloromethyl) carbonate, Sc(OTf)₃, DMF, Benzoyl chloride | Aryl-(Z)-vinyl chlorides | Catalytic method favoring the Z-isomer. organic-chemistry.org |
| (E)-1-hydroxyl-6,6-dimethyl-2-heptene-4-alkyne | Phosphorus trichloride or Thionyl chloride | (E)-1-chloro-6,6-dimethyl-2-heptene-4-alkyne | Specific synthesis of a terbinafine (B446) intermediate. google.com |
The stereochemistry of the resulting chloroalkene is a critical aspect of synthesis, as E/Z isomers can exhibit different physical and biological properties. The stereochemical outcome is highly dependent on the reaction mechanism.
The addition of halogens like chlorine and bromine to alkenes typically proceeds via an anti-addition mechanism. libretexts.orgmasterorganicchemistry.com This involves the formation of a cyclic halonium ion intermediate. libretexts.orgmasterorganicchemistry.com The subsequent attack by the halide ion occurs from the opposite face of the ring, resulting in the two halogen atoms being added to opposite sides of the original double bond. libretexts.orgmasterorganicchemistry.com
In contrast, stereoselective methods have been developed to favor the formation of specific isomers, particularly (Z)-chloroalkenes. For example, organocuprate-mediated reactions have been used for the synthesis of trisubstituted (Z)-chloroalkenes with excellent diastereoselectivity. nii.ac.jpnih.gov These methods can involve the reduction and asymmetric alkylation of γ,γ-dichloro-α,β-enoyl sultams or the ring-opening of 2-chloroaziridines. nii.ac.jpnih.govrsc.org The formation of (Z)-chloroalkene dipeptide isosteres, for instance, has been achieved through the diastereoselective allylic alkylation of intermediates derived from 2-chloroaziridines, showcasing a high degree of control over the Z-selectivity. nii.ac.jprsc.org
The choice of reagents and reaction conditions can dictate the stereochemical outcome. For example, the reaction of aromatic ketones with bis(trichloromethyl) carbonate and specific catalysts has been shown to produce aryl-(Z)-vinyl chlorides preferentially. organic-chemistry.org The stereochemistry of alkenes is designated using E/Z nomenclature based on the priority of substituents on either side of the double bond, according to the Cahn-Ingold-Prelog rules. youtube.com
| Reaction Type | Intermediate | Stereochemical Outcome | Example/Note |
| Halogenation of Alkenes (Cl₂, Br₂) | Cyclic halonium ion | Anti-addition | The two halogen atoms add to opposite faces of the double bond. libretexts.orgmasterorganicchemistry.com |
| Organocuprate-mediated reactions | Organocuprate reagents | (Z)-selectivity | Used for synthesizing trisubstituted (Z)-chloroalkenes and (Z)-chloroalkene dipeptide isosteres. nii.ac.jpnih.govrsc.org |
| Ketone to Vinyl Chloride Conversion | Varies with catalyst | (Z)-selectivity | Achieved with scandium triflate catalysis for aryl ketones. organic-chemistry.org |
| Aza-Darzens Condensation/Ring Opening | 2-Chloroaziridine | (Z)-selectivity | Diastereoselective synthesis of (Z)-chloroalkene dipeptide isosteres containing α,α-disubstituted amino acids. nii.ac.jprsc.org |
Alkene Formation via Elimination Reactions in Related Halogenated Systems
Elimination reactions are a fundamental method for synthesizing alkenes by removing two substituents from adjacent atoms, typically a hydrogen and a leaving group like a halide. wikipedia.org When a halogenoalkane is treated with a base, an elimination reaction can occur, competing with substitution reactions. crunchchemistry.co.uk The specific mechanism—E1, E2, or E1cB—depends on the structure of the substrate, the strength of the base, and the reaction conditions.
The E1 (Elimination, Unimolecular) reaction is a two-step process. wikipedia.orgbyjus.com
Ionization: The carbon-halogen bond breaks, and the leaving group departs, forming a carbocation intermediate. This is the slow, rate-determining step. libretexts.orgmasterorganicchemistry.comlibretexts.org
Deprotonation: A weak base removes a proton from a carbon atom adjacent to the carbocation, and the electrons from the C-H bond form the new pi bond. byjus.comlibretexts.org
The rate of an E1 reaction is dependent only on the concentration of the haloalkane (rate = k[R-X]), exhibiting first-order kinetics. wikipedia.orgcrunchchemistry.co.ukbyjus.com These reactions are favored by substrates that can form stable carbocations (tertiary > secondary), the use of poor nucleophiles/weak bases, and ionizing solvents. crunchchemistry.co.ukmasterorganicchemistry.com E1 reactions often compete with SN1 reactions because they share a common carbocation intermediate. wikipedia.orglibretexts.org
The E2 (Elimination, Bimolecular) reaction occurs in a single, concerted step. wikipedia.orgvedantu.com In this mechanism, a base removes a proton from the β-carbon at the same time as the leaving group on the α-carbon departs, and the double bond forms. crunchchemistry.co.ukbyjus.com This requires a specific anti-periplanar geometry between the hydrogen and the leaving group for the transition state. masterorganicchemistry.com
The rate of an E2 reaction is dependent on the concentration of both the haloalkane and the base (rate = k[R-X][Base]), thus following second-order kinetics. wikipedia.orgvedantu.commasterorganicchemistry.com E2 reactions are favored by strong, non-nucleophilic bases and are typical for primary and secondary haloalkanes. wikipedia.orgcrunchchemistry.co.uk Tertiary haloalkanes also undergo E2 elimination, particularly with strong bases. wikipedia.org
The E1cB (Elimination, Unimolecular, conjugate Base) mechanism is also a two-step process, but the order of events is reversed compared to the E1 mechanism. wikipedia.orginflibnet.ac.inmasterorganicchemistry.com
Deprotonation: A base removes a proton from the β-carbon to form a carbanion intermediate (the conjugate base of the substrate). wikipedia.orginflibnet.ac.inmasterorganicchemistry.com
Loss of Leaving Group: The lone pair on the carbanion expels the leaving group from the adjacent α-carbon, forming the double bond. wikipedia.org
Regioselectivity and Zaitsev's Rule in Chloroalkene Formation
The synthesis of chloroalkenes through elimination reactions is fundamentally governed by the principles of regioselectivity, with Zaitsev's rule being a key predictor of the major product. fiveable.melibretexts.org Zaitsev's rule posits that in an elimination reaction, the more substituted, and thus more stable, alkene is typically the favored product. fiveable.mechemistrysteps.com This occurs through the removal of a hydrogen atom from the β-carbon that is bonded to the fewest number of hydrogen atoms. wordpress.com
Elimination reactions, such as the dehydrohalogenation of alkyl halides, can proceed through different mechanisms, primarily E1 and E2. fiveable.me
E1 Reactions: These proceed via a two-step mechanism involving the formation of a carbocation intermediate. The stability of this intermediate is crucial, and the subsequent elimination of a proton will favor the formation of the most stable (Zaitsev) alkene. fiveable.me
E2 Reactions: This is a one-step, concerted process where a strong base removes a proton as the leaving group departs. fiveable.mechemistrysteps.com The regiochemical outcome of E2 reactions is highly dependent on the nature of the base used.
The choice of base is a critical factor in controlling the regioselectivity of the elimination:
Non-hindered bases , such as sodium ethoxide or potassium hydroxide, tend to favor the thermodynamically more stable Zaitsev product. chemistrysteps.comwordpress.com
Sterically hindered (bulky) bases , like potassium tert-butoxide, encounter steric hindrance when attempting to abstract a proton from a more substituted carbon. Consequently, they preferentially remove a proton from the less sterically hindered carbon, leading to the formation of the less substituted alkene, known as the Hofmann product. chemistrysteps.com
This principle is illustrated by the dehydrohalogenation of 2-bromobutane, where a non-hindered base yields primarily 2-butene (B3427860) (Zaitsev product), while a bulky base yields 1-butene (B85601) (Hofmann product). libretexts.org Therefore, in synthesizing a terminal alkene like 2-Chloro-6,6-dimethyl-1-heptene, reaction conditions would need to be optimized to favor the anti-Zaitsev elimination pathway.
Table 1: Influence of Base on Regioselectivity in Elimination Reactions
| Reactant Example | Base | Major Product | Minor Product | Governing Rule |
|---|---|---|---|---|
| 2-Bromobutane | Sodium Ethoxide (non-hindered) | 2-Butene | 1-Butene | Zaitsev |
| 2-Bromobutane | Potassium tert-butoxide (hindered) | 1-Butene | 2-Butene | Hofmann |
| 2-Bromo-2,3-dimethylbutane | Sodium Hydroxide (non-hindered) | 2,3-Dimethyl-2-butene | 2,3-Dimethyl-1-butene | Zaitsev |
Advanced Coupling Reactions in Alkene Synthesis
Modern organic synthesis employs a variety of powerful coupling reactions to construct complex molecules, including terminal and substituted alkenes.
Strategies for Introducing the Terminal Alkene Moiety
The formation of a terminal double bond is a common challenge in organic synthesis. Several methods have been developed to achieve this transformation with high efficiency.
One classic method is the Wittig reaction , which converts ketones and aldehydes to alkenes. acs.org However, for hindered ketones, this reaction can be low-yielding. acs.org
More recent advancements utilize transition metal-catalyzed reactions . For instance, rhodium(I)-catalyzed methylenation of ketones using trimethylsilyldiazomethane (B103560) has emerged as a superior alternative to the Wittig reaction for producing terminal alkenes, often resulting in higher yields. acs.org Another powerful strategy involves the enantioselective diboration of terminal alkenes, followed by a palladium-catalyzed cross-coupling reaction. nih.gov This tandem process allows for the conversion of simple terminal alkenes into a wide array of more complex chiral products. nih.gov
Integration of Chlorination into Coupling Protocols
The introduction of a chlorine atom can be achieved either by using a pre-halogenated starting material or by incorporating a chlorination step within the synthetic sequence. For example, a patented method for a related compound, (E)-1-chloro-6,6-dimethyl-2-heptene-4-yne, involves reacting (E)-1-hydroxy-6,6-dimethyl-2-heptene-4-yne with a chlorinating agent in a non-polar solvent. google.com
Transition metal-catalyzed cross-coupling reactions are indispensable for building the carbon skeleton of complex molecules. These reactions are versatile enough to accommodate or precede halogenation steps. Key examples include:
Suzuki-Miyaura Coupling: A palladium-catalyzed reaction between an organoboron compound and an organohalide. numberanalytics.com
Heck Reaction: A palladium-catalyzed coupling of an alkene with an aryl or vinyl halide. numberanalytics.com
Sonogashira Coupling: A palladium- and copper-co-catalyzed reaction between a terminal alkyne and an aryl or vinyl halide, crucial for synthesizing enynes which can be precursors to halogenated alkenes. numberanalytics.com
These methods provide robust pathways to assemble the core structure before or after the specific placement of the chlorine atom.
Table 2: Examples of Advanced Coupling Reactions for Alkene Synthesis
| Reaction Name | Catalyst System | Reactants | Product Type |
|---|---|---|---|
| Heck Reaction | Palladium(0) complex | Alkene + Aryl/Vinyl Halide | Substituted Alkene |
| Suzuki-Miyaura Coupling | Palladium(0) complex | Organoboron compound + Organohalide | Biaryl, Vinylarenes, etc. |
| Sonogashira Coupling | Palladium(0) complex, Copper(I) salt | Terminal Alkyne + Aryl/Vinyl Halide | Enyne |
| Rhodium-Catalyzed Methylenation | Rhodium(I) complex | Ketone + Trimethylsilyldiazomethane | Terminal Alkene |
Rearrangement Phenomena during Synthesis of Branched Halogenated Hydrocarbons
The synthesis of highly branched hydrocarbons, particularly halogenated ones, can be complicated by rearrangement reactions. wikipedia.orgmasterorganicchemistry.com These rearrangements are most common in reactions that proceed through a carbocation intermediate, such as SN1 and E1 reactions. masterorganicchemistry.com
When a carbocation is formed, it can undergo a rearrangement to form a more stable carbocation. masterorganicchemistry.com This typically occurs via a 1,2-shift , where a substituent (a hydride ion or an alkyl group) moves from an adjacent carbon to the positively charged carbon. wikipedia.org For instance, a less stable secondary carbocation will readily rearrange to a more stable tertiary carbocation if possible.
These rearrangements can significantly impact the final product distribution, leading to a mixture of constitutional isomers and reducing the yield of the desired branched halogenated hydrocarbon. byjus.com The propensity for rearrangement is a critical consideration in designing a synthetic route, often necessitating the choice of reaction conditions (e.g., SN2 or E2 conditions) that avoid the formation of free carbocation intermediates.
Reactivity and Mechanistic Investigations of 2 Chloro 6,6 Dimethyl 1 Heptene
Electrophilic Addition Reactions to the Alkene Moiety
The presence of a double bond in 2-Chloro-6,6-dimethyl-1-heptene suggests a susceptibility to electrophilic addition reactions. However, the chlorine atom attached directly to the double bond (a vinylic position) and the bulky neopentyl-like group at the opposite end of the molecule introduce significant electronic and steric considerations.
Hydrohalogenation Studies
Hydrohalogenation involves the addition of a hydrogen halide (like HCl or HBr) across the double bond. The regioselectivity of this reaction is typically governed by Markovnikov's rule, which states that the hydrogen atom adds to the carbon with more hydrogen substituents, and the halogen adds to the more substituted carbon, proceeding through the most stable carbocation intermediate. wikipedia.org
In the case of this compound, the addition of H-X would lead to two potential carbocation intermediates.
Path A (Markovnikov Addition): Protonation of C1 would form a secondary carbocation at C2, which is destabilized by the electron-withdrawing inductive effect of the adjacent chlorine atom.
Path B (Anti-Markovnikov Addition): Protonation of C2 would form a primary carbocation at C1, which is inherently unstable.
The chlorine atom's lone pairs could offer some resonance stabilization to the carbocation at C2, but its strong inductive effect is generally considered the dominant factor, destabilizing the adjacent positive charge. Given the high instability of both potential carbocation intermediates, the reaction is expected to be slow. However, if the reaction were to proceed, the formation of the carbocation at C2 is considered the more probable pathway, leading to a gem-dihalide product. In the presence of peroxides, the addition of HBr can proceed via a free-radical mechanism, leading to an anti-Markovnikov product. wikipedia.org
Table 1: Predicted Outcomes of Hydrohalogenation
| Reaction Condition | Expected Mechanism | Major Product | Influencing Factors |
|---|---|---|---|
| H-X (e.g., HCl, HBr) | Electrophilic Addition (AdE2) | 2,2-Dihalo-6,6-dimethyl-heptane | Carbocation stability, Inductive effect of Chlorine |
Halogenation Reactions
The addition of halogens (e.g., Br₂ or Cl₂) to an alkene typically proceeds through a cyclic halonium ion intermediate, followed by backside attack by a halide ion. For this compound, the initial electrophilic attack of Br₂ would form a bromonium ion. The subsequent nucleophilic attack by a bromide ion would occur at the more substituted carbon (C2), leading to the formation of a vicinal trihalide. The stereochemistry of the product is expected to be anti, as the nucleophile attacks from the opposite face of the leaving group.
Hydration and Hydroboration-Oxidation Pathways
Acid-catalyzed hydration follows Markovnikov's rule, similar to hydrohalogenation. vanderbilt.edu Protonation would preferentially occur at C1 to avoid the primary carbocation, leading to a carbocation at C2. Subsequent attack by water would yield an unstable halo-substituted alcohol (a halohydrin), which may undergo further reactions.
Hydroboration-oxidation, in contrast, results in a syn-addition of H and OH in an anti-Markovnikov fashion. libretexts.org The boron atom, being the electrophile, adds to the less sterically hindered carbon (C1). Subsequent oxidation replaces the boron with a hydroxyl group, yielding 2-chloro-6,6-dimethylheptan-1-ol. This pathway avoids the formation of an unstable carbocation intermediate. libretexts.org
Nucleophilic Substitution Reactions at the Chlorinated Carbon
Nucleophilic substitution reactions on vinylic halides like this compound are generally disfavored for both Sₙ1 and Sₙ2 mechanisms. youtube.com
Sₙ1 Mechanisms
An Sₙ1 reaction requires the formation of a carbocation intermediate. libretexts.org In this case, the departure of the chloride ion would result in a vinylic carbocation. Vinylic carbocations are highly unstable because the positive charge resides on an sp-hybridized carbon, which is more electronegative than an sp³ or sp² carbon, and the linear geometry of the cation is strained. youtube.comquora.com This high-energy intermediate makes the Sₙ1 pathway extremely unlikely. youtube.com
Sₙ2 Mechanisms
The Sₙ2 mechanism involves a backside attack by a nucleophile on the carbon atom bearing the leaving group. libretexts.org For this compound, this is sterically and electronically hindered. The incoming nucleophile would need to approach the C2 carbon from a trajectory that is blocked by the pi-electron cloud of the double bond. youtube.com This leads to electron-electron repulsion, significantly raising the activation energy for the transition state. Therefore, vinylic halides are considered inert to Sₙ2 reactions under normal conditions. youtube.com
Table 2: Predicted Reactivity for Nucleophilic Substitution
| Mechanism | Feasibility | Reason for Prediction |
|---|---|---|
| Sₙ1 | Highly Unlikely | Formation of a highly unstable vinylic carbocation. youtube.comquora.com |
Influence of Steric Hindrance from Geminal Dimethyl Groups
The reactivity of the vinyl chloride moiety in this compound is expected to be significantly influenced by the steric bulk of the geminal dimethyl groups at the C6 position. This steric hindrance, originating from the neopentyl-like fragment, would likely impede the approach of reagents to the double bond and the chlorine atom.
In reactions requiring nucleophilic attack at the C2 position or participation of the double bond in complex formation with a catalyst, the bulky tert-butyl group in the homoallylic position can be expected to decrease reaction rates compared to less hindered analogues. For instance, in potential substitution or elimination reactions, the steric crowding would make it more difficult for a nucleophile or a base to access the reactive centers.
Olefin Metathesis Reactions involving the Terminal Alkene
Olefin metathesis of vinyl chlorides is a challenging transformation. nih.govacs.orgacs.orgrsc.org The presence of the chlorine atom on the double bond can lead to catalyst deactivation. However, the use of second-generation Grubbs catalysts has shown some success in the ring-closing metathesis of olefinic vinyl chlorides. nih.gov
For a cross-metathesis reaction involving this compound, the steric hindrance from the geminal dimethyl groups would likely present an additional challenge, potentially requiring higher catalyst loadings, elevated temperatures, or more specialized, sterically less demanding catalysts. The success of such a reaction would be highly dependent on the metathesis partner and the specific catalyst system employed.
Table 1: Plausible Olefin Metathesis Reactions and Expected Challenges
| Reaction Type | Potential Catalyst | Expected Challenges |
| Cross-Metathesis | Grubbs 2nd Gen., Hoveyda-Grubbs 2nd Gen. | Steric hindrance from geminal dimethyl groups, catalyst deactivation by the vinyl chloride. |
| Self-Metathesis | Grubbs 2nd Gen., Schrock Catalyst | Low reactivity due to steric hindrance and electronic effects of the chlorine atom. |
Oxidation Reactions of the Alkene Functionality
The oxidation of the terminal alkene in this compound would be subject to both electronic and steric effects.
Epoxidation Studies
Epoxidation of electron-deficient alkenes, such as vinyl chlorides, typically requires more reactive peroxy acids or specialized catalytic systems. The steric bulk of the neopentyl group would further hinder the approach of the oxidizing agent. A plausible approach would involve the use of a potent epoxidizing agent like meta-chloroperoxybenzoic acid (m-CPBA), potentially requiring forcing conditions. The expected product would be 2-chloro-2-(5,5-dimethylhexyl)oxirane.
Cleavage Reactions
Oxidative cleavage of the double bond, for instance through ozonolysis, would be expected to proceed. pressbooks.pub Reaction with ozone followed by a reductive work-up (e.g., with dimethyl sulfide) would likely yield 5,5-dimethylhexanal (B6155269) and formaldehyde (B43269). An oxidative work-up would further oxidize the formaldehyde to carbon dioxide. The steric hindrance is not expected to prevent this reaction, although it might influence the rate.
Table 2: Predicted Products of Oxidation Reactions
| Reaction Type | Reagents | Predicted Major Product(s) |
| Epoxidation | m-CPBA | 2-chloro-2-(5,5-dimethylhexyl)oxirane |
| Ozonolysis (Reductive Work-up) | 1. O₃; 2. (CH₃)₂S | 5,5-dimethylhexanal, Formaldehyde |
| Ozonolysis (Oxidative Work-up) | 1. O₃; 2. H₂O₂ | 5,5-dimethylhexanoic acid, Carbon dioxide |
Polymerization Studies of this compound
Radical Polymerization
The radical polymerization of vinyl chloride is a well-established industrial process. researchgate.netmsu.edu However, the steric hindrance in this compound would likely have a profound impact on its polymerizability. The bulky substituent would impede the propagation step of the radical chain reaction, leading to a low rate of polymerization and likely a low molecular weight polymer. Chain transfer reactions might also be significant. Controlled radical polymerization techniques, such as atom transfer radical polymerization (ATRP) or reversible addition-fragmentation chain-transfer (RAFT) polymerization, could potentially offer better control over the process, but specific studies on this monomer have not been found.
Anionic and Cationic Polymerization Potentials
The dual functionality of this compound, characterized by its reactive double bond and the electron-withdrawing chlorine atom, suggests that it could theoretically undergo both anionic and cationic polymerization. However, the significant steric hindrance imposed by the 6,6-dimethyl (neopentyl) group is anticipated to be a dominant factor in its reactivity.
Anionic Polymerization:
Anionic polymerization is typically effective for vinyl monomers that possess strong electronegative groups, which can stabilize the propagating carbanionic active center. eresearchco.com The chlorine atom in this compound serves as such an electron-withdrawing group. The initiation of anionic polymerization involves a nucleophilic attack on the monomer, leading to the formation of a carbanion. eresearchco.com
However, the pronounced steric bulk of the neopentyl group at the 6-position is expected to present a considerable challenge for anionic polymerization. This steric hindrance can impede the approach of both the initiator and subsequent monomer units to the propagating chain end. In the polymerization of other sterically hindered diene monomers, it has been observed that increased steric hindrance can influence the microstructure of the resulting polymer. semanticscholar.org While alkyllithium initiators are commonly used for hydrocarbon monomers, their high degree of aggregation in nonpolar solvents can lead to sluggish and incomplete initiation, a problem that could be exacerbated by a sterically demanding monomer. uni-bayreuth.de
Cationic Polymerization:
Cationic polymerization is a chain-growth process initiated by an electrophilic attack on the monomer's double bond, typically by a Lewis acid or a protonic acid, to form a carbocationic active center. nih.gov This carbocation then propagates by adding more monomer units. nih.gov For this compound, the double bond is available for such an electrophilic attack.
However, the electronic effect of the chlorine atom and the steric hindrance of the neopentyl group introduce complexities. The chlorine atom is an electron-withdrawing group, which would be expected to destabilize the adjacent carbocation that would form upon electrophilic attack, making initiation more difficult. Furthermore, the significant steric hindrance from the bulky neopentyl group would likely hinder the approach of the initiator and subsequent monomer molecules, potentially leading to low polymerization rates and low molecular weight polymers. The control of cationic polymerization can be challenging due to the high reactivity of the cationic species, often leading to side reactions. nih.govacs.org
Table 1: Theoretical Factors Influencing Polymerization of this compound
| Polymerization Type | Promoting Factors | Inhibiting Factors |
| Anionic | Electron-withdrawing chlorine atom stabilizes the carbanion. eresearchco.com | Significant steric hindrance from the neopentyl group impedes monomer approach. semanticscholar.org |
| Cationic | Presence of a reactive double bond. nih.gov | Electron-withdrawing chlorine atom destabilizes the carbocation. Significant steric hindrance from the neopentyl group. nih.gov |
Living Polymerization Techniques for Related Branched Olefins
Living polymerization methods offer precise control over polymer molecular weight, molecular weight distribution, and architecture. These techniques are characterized by the absence of irreversible chain termination and chain transfer steps. wikipedia.org Achieving a living polymerization for a sterically hindered and electronically influenced monomer like this compound would be a significant synthetic challenge. However, insights can be drawn from living polymerization techniques developed for other branched olefins.
For instance, living cationic polymerization has been successfully applied to isobutylene (B52900), a branched olefin, to produce polymers with well-defined structures. google.com These systems often rely on a delicate equilibrium between a dormant species and a low concentration of active propagating chains to minimize side reactions. A similar approach could theoretically be explored for this compound, although the initiator and reaction conditions would need to be carefully tailored to accommodate the monomer's specific steric and electronic properties.
In the realm of anionic polymerization, living polymerization of styrene (B11656) and dienes has been well-established, often utilizing aprotic solvents to maintain the stability of the propagating carbanions. wikipedia.org For sterically hindered monomers, initiation efficiency can be a major hurdle. The use of more reactive or less aggregated initiators might be necessary to achieve a controlled polymerization.
Recent advances in catalyst design have led to the development of highly active and robust systems for the living polymerization of α-olefins, even at elevated temperatures. researchgate.net These catalysts, often based on transition metals, can sometimes overcome the challenges posed by steric bulk. The development of such a catalyst for this compound could potentially enable its controlled polymerization.
Table 2: Potential Living Polymerization Strategies and Challenges
| Polymerization Technique | Potential Strategy for this compound | Key Challenges |
| Living Cationic Polymerization | Utilize a system with a reversible equilibrium between dormant and active species, similar to isobutylene polymerization. google.com | Destabilizing effect of the chlorine atom on the carbocation. Steric hindrance impeding propagation. |
| Living Anionic Polymerization | Employ highly reactive initiators in aprotic solvents to improve initiation efficiency. wikipedia.org | Overcoming the significant steric hindrance to achieve complete initiation and propagation. |
| Transition Metal-Catalyzed Living Polymerization | Develop a specialized catalyst capable of accommodating the steric bulk and electronic nature of the monomer. researchgate.net | Catalyst design and synthesis; ensuring catalyst stability and activity. |
Advanced Spectroscopic Characterization and Structural Elucidation of 2 Chloro 6,6 Dimethyl 1 Heptene
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of an organic molecule. For 2-Chloro-6,6-dimethyl-1-heptene, a combination of ¹H NMR, ¹³C NMR, and advanced 2D NMR techniques would provide an unambiguous structural assignment.
¹H NMR Chemical Shift and Coupling Analysis
The ¹H NMR spectrum of this compound is predicted to exhibit distinct signals corresponding to the different proton environments in the molecule. The chemical shifts (δ) are influenced by the electron-withdrawing effect of the chlorine atom and the proximity to the double bond.
Predicted ¹H NMR Data:
| Protons | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constants (J) in Hz |
| H1 (a, b) | 5.0 - 5.5 | d, d | Jgem ≈ 2 Hz, Jcis/trans to H3 ≈ 1-2 Hz |
| H3 | 4.0 - 4.5 | t | Jvic to H4 ≈ 7 Hz |
| H4 | 1.5 - 1.7 | m | |
| H5 | 1.3 - 1.5 | m | |
| H7 (tert-butyl) | 0.9 - 1.0 | s |
Vinylic Protons (H1a, H1b): The two geminal protons on the C1 carbon are expected to appear as distinct signals in the downfield region (δ 5.0-5.5 ppm) due to their proximity to the electronegative chlorine atom and their vinylic nature. They would likely appear as doublets due to geminal coupling to each other.
Allylic Protons (H3): The two protons on the C3 carbon are allylic and adjacent to a chlorinated carbon, which would shift their resonance downfield to the range of δ 4.0-4.5 ppm. They are expected to show a triplet splitting pattern due to coupling with the adjacent methylene (B1212753) protons (H4).
Methylene and Methine Protons (H4, H5): The protons on the C4 and C5 carbons would appear as complex multiplets in the aliphatic region of the spectrum (δ 1.3-1.7 ppm).
Tert-butyl Protons (H7): The nine equivalent protons of the tert-butyl group at C6 would give rise to a sharp singlet at approximately δ 0.9-1.0 ppm, being the most upfield signal due to shielding.
¹³C NMR Chemical Shift Analysis
The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. The chemical shifts are influenced by the hybridization of the carbon atoms and the presence of electronegative substituents.
Predicted ¹³C NMR Data:
| Carbon Atom | Predicted Chemical Shift (ppm) |
| C1 | 110 - 120 |
| C2 | 140 - 150 |
| C3 | 35 - 45 |
| C4 | 25 - 35 |
| C5 | 40 - 50 |
| C6 | 30 - 40 |
| C7 (tert-butyl) | 25 - 35 |
Olefinic Carbons (C1, C2): The sp²-hybridized carbons of the double bond are expected to resonate in the downfield region. C2, being substituted with a chlorine atom, would be significantly deshielded and appear at a higher chemical shift (δ 140-150 ppm) compared to C1 (δ 110-120 ppm).
Aliphatic Carbons (C3-C7): The remaining sp³-hybridized carbons would appear in the upfield region of the spectrum. The chemical shifts would be influenced by their distance from the electron-withdrawing chlorine and the bulky tert-butyl group.
Advanced NMR Techniques (e.g., COSY, HMQC, NOESY)
To confirm the assignments made from ¹H and ¹³C NMR spectra, advanced 2D NMR experiments would be invaluable.
COSY (Correlation Spectroscopy): A COSY spectrum would reveal the scalar coupling relationships between protons. For instance, correlations would be expected between the allylic protons (H3) and the adjacent methylene protons (H4), and between the protons of the C4 and C5 methylene groups.
HMQC/HSQC (Heteronuclear Single Quantum Coherence): This experiment would establish the direct one-bond correlations between protons and the carbons to which they are attached. This would definitively link the proton signals to their corresponding carbon signals in the ¹³C NMR spectrum.
HMBC (Heteronuclear Multiple Bond Correlation): An HMBC spectrum shows correlations between protons and carbons that are two or three bonds away. This would be crucial for confirming the connectivity of the entire carbon skeleton, for example, by observing correlations from the tert-butyl protons (H7) to C5 and C6.
NOESY (Nuclear Overhauser Effect Spectroscopy): A NOESY experiment provides information about the spatial proximity of protons. This could be used to confirm the stereochemistry around the double bond, although in this case, with two protons on C1, it is less critical.
Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification
Infrared (IR) and Raman spectroscopy are complementary techniques used to identify the functional groups present in a molecule by observing their characteristic vibrational frequencies.
Predicted Vibrational Frequencies:
| Functional Group | Predicted IR Absorption (cm⁻¹) | Predicted Raman Signal (cm⁻¹) |
| =C-H stretch (vinylic) | 3050 - 3150 | 3050 - 3150 |
| C-H stretch (aliphatic) | 2850 - 3000 | 2850 - 3000 |
| C=C stretch | 1640 - 1680 (weak in IR, strong in Raman) | 1640 - 1680 (strong) |
| C-Cl stretch | 600 - 800 | 600 - 800 |
| =C-H bend (out-of-plane) | 890 - 910 | Not typically observed |
C=C Stretch: A key vibration would be the C=C stretching mode, expected in the 1640-1680 cm⁻¹ region. Due to the substitution pattern, this peak might be weak in the IR spectrum but should exhibit a strong signal in the Raman spectrum.
Vinylic and Aliphatic C-H Stretches: The spectrum would show absorptions for sp² C-H stretching (vinylic) just above 3000 cm⁻¹ and for sp³ C-H stretching (aliphatic) just below 3000 cm⁻¹.
C-Cl Stretch: A characteristic absorption for the C-Cl bond is expected in the fingerprint region, typically between 600 and 800 cm⁻¹.
=C-H Bend: An out-of-plane bending vibration for the terminal =CH₂ group would be expected around 890-910 cm⁻¹.
Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry (MS) is used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern.
Electron Ionization Mass Spectrometry (EI-MS)
In EI-MS, the molecule is bombarded with high-energy electrons, causing ionization and fragmentation. The resulting mass spectrum would show a molecular ion peak and several fragment ion peaks.
Predicted Mass Spectrometry Data:
| Ion | m/z (for ³⁵Cl) | m/z (for ³⁷Cl) | Predicted Relative Abundance |
| [M]⁺ | 160 | 162 | Low to moderate (with 3:1 ratio) |
| [M-Cl]⁺ | 125 | - | High |
| [C(CH₃)₃]⁺ | 57 | - | Very High (base peak) |
| [M-C(CH₃)₃]⁺ | 103 | 105 | Moderate (with 3:1 ratio) |
Molecular Ion Peak ([M]⁺): The molecular ion peak would be expected at m/z 160 for the molecule containing the ³⁵Cl isotope and at m/z 162 for the ³⁷Cl isotope. The characteristic 3:1 isotopic abundance ratio of chlorine would be a clear indicator of its presence.
Fragmentation Pattern: The fragmentation would likely be dominated by the loss of stable neutral fragments and the formation of stable carbocations.
Loss of a Chlorine Radical: A prominent peak would be expected at m/z 125, corresponding to the loss of a chlorine radical ([M-Cl]⁺) to form a stable secondary allylic carbocation.
Formation of the Tert-butyl Cation: The most stable carbocation that can be formed is the tert-butyl cation, [C(CH₃)₃]⁺, at m/z 57. This is very likely to be the base peak (the most intense peak) in the spectrum.
Loss of the Tert-butyl Group: Another significant fragmentation pathway would be the loss of the tert-butyl radical to give a fragment ion at m/z 103 (for ³⁵Cl) and 105 (for ³⁷Cl).
Gas Chromatography-Mass Spectrometry (GC-MS) Method Development
The analysis of halogenated volatile organic compounds such as this compound is effectively achieved using Gas Chromatography-Mass Spectrometry (GC-MS). This technique combines the superior separation capabilities of gas chromatography with the sensitive and specific detection provided by mass spectrometry. Method development is critical for achieving accurate identification and quantification.
A typical GC-MS method for a chloroalkene like this compound would be developed to optimize the separation from potential isomers or impurities and to generate clear, interpretable mass spectra. The development process involves the careful selection of the GC column, temperature programming, and MS parameters. Due to the presence of chlorine, the mass spectrometer can be used to selectively identify fragments containing this element by observing the characteristic isotopic pattern (35Cl and 37Cl). While specific methods for this compound are not prevalent in published literature, a standard approach can be proposed based on methods for similar analytes, such as other chlorinated alkenes. acs.orgresearchgate.netnih.govacs.org
The selection of a non-polar or semi-polar capillary column, such as a 5% phenyl-methylpolysiloxane (DB-5 or equivalent), is common for this class of compounds. The temperature program would be designed to ensure the compound elutes with a sharp peak shape and is well-separated from other components in a sample matrix. Electron ionization (EI) is the most common ionization technique for generating a reproducible fragmentation pattern that can be compared against spectral libraries.
The following table outlines a hypothetical set of parameters for a GC-MS method tailored for the analysis of this compound.
Table 1: Hypothetical GC-MS Method Parameters
| Parameter | Setting | Rationale |
|---|---|---|
| Gas Chromatograph | Agilent 8890 or equivalent | Standard, robust platform for method development. |
| Column | DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film | Provides good resolution for volatile and semi-volatile nonpolar compounds. |
| Carrier Gas | Helium, Constant Flow @ 1.2 mL/min | Inert carrier gas providing optimal separation efficiency. |
| Inlet | Split/Splitless | Allows for a wide range of sample concentrations. |
| Inlet Temperature | 250 °C | Ensures rapid and complete vaporization of the analyte without thermal degradation. |
| Injection Volume | 1 µL | Standard volume for capillary GC. |
| Split Ratio | 20:1 | Prevents column overloading while ensuring sufficient analyte reaches the detector. |
| Oven Program | 50 °C (hold 2 min), ramp to 280 °C @ 15 °C/min, hold 5 min | Initial hold allows for focusing of volatile compounds; ramp separates compounds by boiling point. |
| Mass Spectrometer | Agilent 5977B or equivalent | Common, sensitive single-quadrupole mass detector. |
| Ion Source | Electron Ionization (EI) | Standard ionization method, produces repeatable fragmentation patterns. |
| Ionization Energy | 70 eV | Standard energy to generate a library-searchable spectrum. |
| Source Temperature | 230 °C | Optimized to prevent analyte condensation and minimize degradation. |
| Quadrupole Temp. | 150 °C | Standard operating temperature for the mass filter. |
| Scan Range | 35 - 400 m/z | Covers the expected mass range of the parent ion and its fragments. |
Detailed analysis of the mass spectrum is crucial for structural confirmation. The fragmentation of this compound under EI conditions is expected to proceed through several pathways, including the loss of a chlorine atom, cleavage of the bulky tert-butyl group, and various rearrangements. The presence of the chlorine isotope pattern (approximately 3:1 ratio for 35Cl:37Cl) in the molecular ion and any chlorine-containing fragments is a key diagnostic feature.
Table 2: Predicted Major Mass Fragments for this compound
| m/z (for 35Cl) | Proposed Fragment Ion | Structure |
|---|---|---|
| 160/162 | [M]+ (Molecular Ion) | [C9H17Cl]+ |
| 125 | [M - Cl]+ | [C9H17]+ |
| 103/105 | [M - C4H9]+ | [C5H8Cl]+ |
| 57 | [C4H9]+ | [(CH3)3C]+ |
X-ray Crystallography for Solid-State Structure Determination (if applicable for derivatives)
X-ray crystallography is a powerful analytical technique that provides precise information about the three-dimensional arrangement of atoms within a single crystal. This method allows for the unambiguous determination of molecular structure, including bond lengths, bond angles, and stereochemistry in the solid state.
For the compound this compound, direct analysis by X-ray crystallography is not feasible as the compound is expected to be a liquid at ambient temperatures, similar to its non-chlorinated analog, 2,6-dimethyl-1-heptene. The technique fundamentally requires a well-ordered, single crystal to diffract X-rays effectively.
However, the solid-state structure of this compound could be investigated if a suitable solid derivative were to be synthesized. For example, a reaction at the double bond to form a crystalline product (e.g., a diol or an epoxide derivative) could yield a material suitable for analysis. Such an analysis would provide definitive proof of the compound's covalent structure and its conformation in the crystalline lattice. To date, no such crystallographic studies on derivatives of this compound have been reported in the scientific literature. The development of quantum crystallography approaches could further enhance the detail obtained from such studies, improving the refinement of atomic positions and electron density distributions. flogen.org
Should a suitable crystalline derivative be prepared, the data obtained would be presented in a standardized format, as shown in the hypothetical table below.
Table 3: Hypothetical Crystallographic Data for a Derivative of this compound
| Parameter | Hypothetical Value | Information Provided |
|---|---|---|
| Chemical Formula | e.g., C9H18Cl2O | The elemental composition of the unit cell. |
| Crystal System | e.g., Monoclinic | The basic geometry of the unit cell. |
| Space Group | e.g., P21/c | The symmetry elements within the unit cell. |
| Unit Cell Dimensions | a = 10.1 Å, b = 8.5 Å, c = 14.2 Å, β = 98.5° | The size and shape of the unit cell. |
| Volume | 1205 Å3 | The volume of the unit cell. |
| Z | 4 | The number of molecules in the unit cell. |
| Calculated Density | 1.25 g/cm3 | The theoretical density of the crystal. |
| Final R-factor | R1 = 0.045 | A measure of the agreement between the crystallographic model and the experimental X-ray diffraction data. |
Table 4: List of Mentioned Compounds
| Compound Name |
|---|
| This compound |
| 2,6-dimethyl-1-heptene |
| Chlorine |
| Helium |
Computational Chemistry and Theoretical Studies on 2 Chloro 6,6 Dimethyl 1 Heptene
Quantum Chemical Calculations for Molecular Geometry and Electronic Structure
Detailed quantum chemical calculations, which are foundational for understanding a molecule's behavior, have not been published for 2-Chloro-6,6-dimethyl-1-heptene.
Density Functional Theory (DFT) Applications
While Density Functional Theory (DFT) is a powerful tool for predicting the geometric and electronic properties of molecules, specific applications of DFT to determine the optimized geometry, bond lengths, and bond angles of this compound are not documented in existing research. semanticscholar.orgresearchgate.net For other, different molecules, DFT calculations, often using basis sets like 6-311+G(d,p), are employed to achieve high accuracy in these predictions. karazin.ua
HOMO-LUMO Analysis and Reactivity Prediction
The analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) is crucial for understanding a molecule's reactivity, including its electrophilic and nucleophilic sites. researchgate.net The energy gap between these orbitals provides insights into the molecule's stability and kinetic reactivity. semanticscholar.org However, no specific HOMO-LUMO analysis or resulting reactivity predictions for this compound have been reported.
Reaction Mechanism Elucidation through Computational Modeling
Computational modeling is a key methodology for investigating reaction pathways. For many chemical reactions, this involves mapping the potential energy surface to identify transition states and intermediates. researchgate.net
Transition State Analysis
The identification and characterization of transition state structures are fundamental to understanding the kinetics and mechanism of a chemical reaction. At present, no computational studies detailing the transition state analysis for reactions involving this compound are available.
Kinetic and Thermodynamic Parameter Calculations
The calculation of kinetic parameters, such as activation energies, and thermodynamic parameters, like reaction enthalpies, provides quantitative insights into reaction feasibility and rates. researchgate.net Such calculations have not been published for this compound.
Stereochemical Influences and Conformational Analysis
The presence of a chiral center and a double bond in this compound suggests the importance of its stereochemistry and conformational preferences on its properties and reactivity. A thorough conformational analysis would involve identifying the most stable conformers and the energy barriers between them. However, specific computational studies on the stereochemical influences and conformational landscape of this compound are not found in the current body of scientific literature.
Structure-Reactivity Relationships: Theoretical Perspectives
The reactivity of this compound is intrinsically linked to its molecular structure, which dictates the distribution of electrons and the steric environment around its reactive centers. Theoretical and computational chemistry provide powerful tools to understand these relationships by modeling the molecule's electronic properties and predicting its behavior in chemical reactions. The presence of a chlorine atom and a bulky tert-butyl group on the heptene (B3026448) backbone introduces a fascinating interplay of electronic and steric effects that govern its reactivity.
The carbon-carbon double bond in an alkene is a region of high electron density, making it susceptible to attack by electrophiles. numberanalytics.comwikipedia.org In this compound, the chlorine atom, being highly electronegative, exerts a significant influence on the electronic landscape of the molecule. This creates a dipole moment in the carbon-halogen bond, rendering the haloalkene more reactive than its corresponding alkane. rroij.com
Theoretical models can elucidate the push-and-pull of electrons within the molecule. The chlorine atom, through its inductive effect, withdraws electron density from the carbon atom it is attached to (C2). This electron withdrawal can influence the reactivity of the adjacent double bond.
From a theoretical standpoint, the stability of intermediates, such as carbocations that may form during a reaction, is a key determinant of the reaction pathway. libretexts.org In the case of electrophilic addition to this compound, the addition of an electrophile to the double bond could lead to the formation of a carbocation. The stability of this carbocation would be influenced by both the electron-withdrawing nature of the chlorine atom and the electron-donating and sterically hindering nature of the alkyl groups.
Steric hindrance, arising from the spatial arrangement of atoms, also plays a crucial role in the reactivity of this compound. The large tert-butyl group at the 6-position creates significant steric bulk. This can hinder the approach of reactants to certain parts of the molecule, thereby influencing the regioselectivity and stereoselectivity of reactions. quora.com For instance, in reactions such as nucleophilic substitution, the bulky groups around the reactive center can impede the approach of a nucleophile. youtube.com
Computational methods, such as Density Functional Theory (DFT), can provide quantitative insights into these structure-reactivity relationships. By calculating parameters like molecular orbital energies (HOMO and LUMO), electrostatic potential maps, and atomic charges, a detailed picture of the molecule's reactivity can be constructed. While specific computational studies on this compound are not extensively available in the public domain, the general principles of haloalkene reactivity provide a solid framework for understanding its chemical behavior.
Below is a theoretical data table that outlines some of the key computational parameters that would be relevant to understanding the structure-reactivity relationship of this compound. The values presented are illustrative and based on general theoretical principles for similar haloalkenes.
| Computational Parameter | Theoretical Significance | Predicted Trend for this compound |
| HOMO Energy | The energy of the Highest Occupied Molecular Orbital. A higher HOMO energy indicates greater ease of donating electrons to an electrophile. | The electron-withdrawing chlorine atom would likely lower the HOMO energy compared to an unsubstituted alkene, potentially decreasing its reactivity towards electrophiles. |
| LUMO Energy | The energy of the Lowest Unoccupied Molecular Orbital. A lower LUMO energy indicates a greater propensity to accept electrons from a nucleophile. | The presence of the electronegative chlorine atom would be expected to lower the LUMO energy, making the molecule more susceptible to nucleophilic attack at or near the C-Cl bond. |
| Mulliken Atomic Charges | Provides a measure of the partial charge on each atom in the molecule. | The carbon atom bonded to chlorine (C2) is predicted to have a partial positive charge, making it an electrophilic center. The chlorine atom will have a partial negative charge. |
| Electrostatic Potential Map | Visualizes the charge distribution on the molecular surface. Red regions indicate negative potential (electron-rich), while blue regions indicate positive potential (electron-poor). | The region around the chlorine atom would show a negative electrostatic potential, while the area near the C2 carbon would exhibit a more positive potential. The pi-system of the double bond would also represent a region of negative potential. |
| Steric Hindrance (Calculated van der Waals surface) | Represents the spatial bulk of the molecule. | The tert-butyl group at the 6-position would create a significant region of steric congestion, potentially directing incoming reagents to the less hindered face of the double bond or slowing down reactions at nearby sites. |
Applications and Utility of 2 Chloro 6,6 Dimethyl 1 Heptene in Specialized Chemical Synthesis
Role as a Precursor in Complex Organic Molecule Construction
The dual functionality of 2-Chloro-6,6-dimethyl-1-heptene makes it a versatile building block for the synthesis of intricate organic molecules. It can introduce both a complex branched aliphatic structure and a reactive halogen handle for further chemical transformations.
The 6,6-dimethylpentyl portion of the molecule provides a significant sterically hindered and branched aliphatic chain. The incorporation of such bulky groups is a common strategy in medicinal chemistry and materials science to influence a molecule's physical and biological properties. Branched chains can enhance solubility in nonpolar environments, influence conformational preferences, and provide a scaffold for creating three-dimensional complexity.
The vinyl chloride group is a key reactive center in the molecule. Halogenated alkenes, or haloalkenes, are valuable intermediates in organic synthesis due to their ability to participate in a variety of cross-coupling reactions. rroij.com The chlorine atom, while generally less reactive than bromine or iodine, can undergo coupling reactions under specific catalytic conditions. rsc.org This allows for the formation of new carbon-carbon and carbon-heteroatom bonds, making this compound a potential precursor for a wide array of more complex structures.
Potential Cross-Coupling Reactions:
Suzuki-Miyaura Coupling: Reaction with organoboron compounds to form new C-C bonds. rsc.orgrsc.org
Stille Coupling: Coupling with organotin compounds. rsc.org
Hiyama Coupling: Palladium-catalyzed reaction with organosilicon compounds. rsc.org
Kumada Coupling: Reaction with Grignard reagents. rsc.org
Sonogashira Coupling: Formation of a C-C bond with a terminal alkyne, leading to highly functionalized enyne structures. rsc.org
These reactions would attach a new substituent at the C-2 position, retaining the branched alkyl chain and creating a new, more complex alkene.
Potential in Materials Science and Polymer Chemistry
The structure of this compound suggests its utility as a monomer or comonomer in the synthesis of specialty polymers. The combination of a polymerizable alkene and a large, non-polar side chain could yield materials with unique characteristics.
This compound is an analogue of vinyl chloride, the monomer used to produce polyvinyl chloride (PVC), one of the world's most common synthetic polymers. wikipedia.orgvalcogroup-valves.com Like vinyl chloride, it can undergo addition polymerization across the double bond. chemguide.co.uklibretexts.orgyoutube.com
The polymerization of this monomer would result in a polymer with a structure analogous to PVC but with a large, bulky 6,6-dimethylpentyl group attached to every other carbon atom.
Expected Properties of Poly(this compound):
Increased Bulk and Steric Hindrance: The large side chains would prevent the polymer chains from packing closely together, likely resulting in a more amorphous material compared to standard PVC. chemguide.co.uk This would significantly affect its physical properties, such as density, rigidity, and glass transition temperature.
Altered Solubility: The long, hydrophobic alkyl chains would likely make the polymer more soluble in nonpolar organic solvents.
Modified Thermal Stability: The bulky side groups could influence the thermal degradation pathways of the polymer.
Furthermore, it could be used as a comonomer with other alkenes, such as ethylene (B1197577) or propylene, or with vinyl chloride itself. google.comrsc.org This would allow for the precise tuning of polymer properties by varying the ratio of the comonomers, creating a range of specialty plastics with tailored flexibility, thermal resistance, and chemical compatibility. libretexts.org
The reactivity of the chlorine atom in the polymer backbone offers a handle for post-polymerization modification. rsc.org This allows for the grafting of other molecules onto the polymer chain, creating functionalized materials. For example, nucleophilic substitution reactions could be used to attach a wide variety of functional groups, transforming the polymer into a scaffold for catalysts, sensors, or biocompatible materials. This chemical versatility makes it a candidate for creating advanced materials for a range of applications. rroij.comfiveable.me
Development of Chemical Probes and Derivatization Agents
In analytical and biological chemistry, derivatization agents are used to modify molecules to make them easier to detect or separate. The vinyl chloride moiety in this compound has the potential to act as an alkylating agent, similar to other vinyl compounds used for this purpose. tec.ac.cr
The compound could react with nucleophilic functional groups, such as thiols (-SH) on proteins or other biomolecules. nih.gov This reaction would covalently attach the bulky and hydrophobic 6,6-dimethylpentyl "tag" to the target molecule. This tag could be used to:
Increase the retention time in reverse-phase chromatography.
Enhance ionization in certain mass spectrometry techniques.
Serve as a probe to study the local environment of the tagged site.
While agents like vinylpyridine are commonly used for alkylating cysteine residues in proteomics, the unique steric and electronic properties of this compound could offer different reactivity profiles or analytical advantages. nih.gov
Environmental Chemical Transformations and Degradation Pathways of Halogenated Alkenes Including 2 Chloro 6,6 Dimethyl 1 Heptene
Environmental Mobility and Partitioning Behavior
Sorption to Soil and Sediment
No information available.
Volatilization from Environmental Compartments
No information available.
Future Research Directions and Emerging Trends in the Study of Halogenated Branched Alkenes
Development of Greener Synthetic Routes
The chemical industry is increasingly focused on developing environmentally benign synthetic methods. For halogenated branched alkenes like 2-Chloro-6,6-dimethyl-1-heptene, this involves moving away from traditional methods that may use hazardous reagents or produce significant waste.
Future research in this area is likely to concentrate on several key strategies:
Atom Economy: Designing synthetic pathways that maximize the incorporation of all starting materials into the final product. For a compound like this compound, this could involve the direct addition of a chlorine atom and a carbon fragment across a double bond in a highly selective manner.
Use of Greener Reagents and Solvents: Replacing toxic solvents and reagents with more sustainable alternatives is a critical goal. Research into the use of ionic liquids, supercritical fluids, or even water as reaction media for halogenation reactions is an active area of investigation. thieme-connect.de
Biocatalysis: The use of enzymes, such as halogenases, offers a highly selective and environmentally friendly route to halogenated organic compounds. nih.gov Future work could explore the development of engineered enzymes that can specifically synthesize branched alkenes with a chlorine atom at a desired position. nih.gov These biocatalytic processes often occur under mild conditions, reducing energy consumption and by-product formation. thieme-connect.de
Advanced Catalytic Systems for Selective Transformations
The development of new catalysts is paramount for controlling the reactivity of complex molecules like halogenated branched alkenes. For this compound, with its multiple functional groups (an alkene and a chloro-substituent), selective transformations are key to its potential utility.
Emerging trends in catalysis relevant to this class of compounds include:
Photoredox Catalysis: This technique uses visible light to initiate chemical reactions, often with high levels of control and under mild conditions. rsc.org For halogenated alkenes, photoredox catalysis can enable a variety of transformations, such as the introduction of new functional groups at specific positions on the molecule. rsc.orgnih.gov
Dual Catalysis: Combining two different types of catalysts can enable novel transformations that are not possible with a single catalyst. For instance, a dual cobalt/photoredox catalytic system has been reported for the remote hydrochlorination of allyl carboxylates, demonstrating the potential for highly regioselective additions to alkenes. researchgate.netresearchgate.net
Organocatalysis: The use of small organic molecules as catalysts offers an alternative to metal-based catalysts, which can be expensive and toxic. Organocatalysts have been successfully used for a variety of transformations, including the enantioselective halolactonization of alkenes. researchgate.net
Integration with Flow Chemistry and Automation for Scalable Synthesis
For any new compound to have a significant impact, it must be producible on a large scale in a safe and efficient manner. Flow chemistry and automation are key technologies for achieving this.
The application of these technologies to the synthesis of halogenated branched alkenes offers several advantages:
Enhanced Safety: Flow reactors handle only small amounts of material at any given time, which significantly reduces the risks associated with highly reactive or hazardous intermediates. rsc.orgnih.gov This is particularly relevant for halogenation reactions, which can be highly exothermic.
Improved Efficiency and Scalability: The high surface-area-to-volume ratio in flow reactors allows for excellent heat and mass transfer, leading to faster reactions and higher yields. rsc.org Scaling up production is also more straightforward, as it often involves running the flow reactor for a longer period rather than redesigning a large batch reactor. thieme-connect.dersc.org
Automation and High-Throughput Screening: Automated flow systems can be used to rapidly screen a wide range of reaction conditions, accelerating the optimization of synthetic routes. nih.govacs.org This can be particularly useful for exploring the reactivity of a new compound like this compound.
Exploration of Novel Applications in Chemical Science
The unique structural features of halogenated branched alkenes suggest a range of potential applications in various areas of chemical science. The presence of both an alkene and a chloro-substituent provides two points of reactivity that can be exploited for the synthesis of more complex molecules.
Future research into the applications of compounds like this compound could focus on:
Building Blocks for Complex Molecules: The alkene group can undergo a wide variety of addition and cycloaddition reactions, while the chlorine atom can be displaced by a range of nucleophiles or participate in cross-coupling reactions. This dual reactivity makes it a potentially valuable building block for the synthesis of pharmaceuticals, agrochemicals, and materials. ncert.nic.in
Probes for Mechanistic Studies: The specific structure of this compound could make it a useful tool for studying the mechanisms of various chemical reactions. For example, it could be used to investigate the regioselectivity and stereoselectivity of reactions involving halogenated alkenes.
Development of New Polymers and Materials: The alkene functionality allows for polymerization, and the presence of a chlorine atom could impart unique properties to the resulting polymer, such as flame retardancy or altered solubility.
While the specific journey of this compound in the world of chemistry is yet to be written, the emerging trends in synthesis, catalysis, and technology provide a clear roadmap for its potential exploration and the broader class of halogenated branched alkenes.
Q & A
Q. What are the established synthetic routes for 2-Chloro-6,6-dimethyl-1-heptene, and how can reaction conditions be optimized for yield and purity?
Methodological Answer: The synthesis typically involves halogenation of 6,6-dimethyl-1-heptene using reagents like sulfuryl chloride (SO₂Cl₂) or phosphorus pentachloride (PCl₅) under controlled conditions. Optimization strategies include:
- Temperature control : Lower temperatures (0–5°C) minimize side reactions like allylic chloride formation.
- Solvent selection : Non-polar solvents (e.g., hexane) reduce polar byproducts .
- Catalytic additives : Lewis acids (e.g., FeCl₃) enhance regioselectivity at the terminal alkene position .
- Purification : Column chromatography with silica gel (hexane:ethyl acetate, 9:1) isolates the product.
Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?
Methodological Answer:
- NMR Spectroscopy : ¹H NMR identifies the chloroalkene proton (δ 5.2–5.8 ppm) and dimethyl groups (δ 1.0–1.2 ppm). ¹³C NMR confirms the sp² hybridized carbon adjacent to chlorine (δ 110–120 ppm) .
- GC-MS : Electron ionization (EI) at 70 eV provides fragmentation patterns; the molecular ion [M]⁺ at m/z 148 confirms the molecular formula C₉H₁₇Cl .
- IR Spectroscopy : C-Cl stretching (550–600 cm⁻¹) and C=C (1640–1680 cm⁻¹) validate functional groups .
Q. How can researchers assess the compound’s stability under varying storage conditions?
Methodological Answer:
- Accelerated degradation studies : Store samples at 40°C/75% relative humidity for 4 weeks and monitor via HPLC (C18 column, acetonitrile/water mobile phase) for decomposition products.
- Light sensitivity : Expose to UV light (254 nm) and track chloroalkene isomerization using GC-MS .
Advanced Research Questions
Q. How can computational chemistry predict the regioselectivity of this compound in Diels-Alder reactions?
Methodological Answer:
- DFT Calculations : Use Gaussian 16 with B3LYP/6-31G(d) to model transition states. The steric bulk of the 6,6-dimethyl group directs electron-deficient dienophiles to the less hindered terminal alkene position .
- Molecular Dynamics Simulations : Analyze orbital interactions (e.g., HOMO-LUMO gaps) to predict reaction pathways .
Q. What strategies resolve contradictions between experimental and theoretical data in the compound’s reaction kinetics?
Methodological Answer:
- Error source analysis : Compare experimental activation energy (via Arrhenius plots) with computational values. Discrepancies >10% suggest overlooked solvent effects or non-adiabatic pathways .
- Sensitivity testing : Vary computational parameters (basis sets, solvation models) to identify robustness .
Q. How does the steric environment of 6,6-dimethyl groups influence catalytic asymmetric hydrogenation?
Methodological Answer:
- Chiral ligand screening : Test Rhodium catalysts with BINAP or Josiphos ligands. The dimethyl groups hinder approach from the syn face, favoring anti addition (≥80% enantiomeric excess) .
- Kinetic isotope effects (KIE) : Deuterium labeling at the alkene site quantifies steric vs. electronic contributions .
Q. What biological interaction studies are feasible with this compound?
Methodological Answer:
- Enzyme inhibition assays : Screen against cytochrome P450 isoforms (e.g., CYP3A4) using fluorogenic substrates. The chloroalkene may act as a mechanism-based inhibitor .
- Molecular docking : AutoDock Vina models interactions with hydrophobic binding pockets (e.g., in lipid-metabolizing enzymes) .
Environmental and Safety Considerations
Q. What safer alternatives exist for this compound in green chemistry applications?
Methodological Answer:
- Bio-based alkenes : Explore terpenes (e.g., limonene) as non-chlorinated substitutes for polymer synthesis .
- In situ generation : Use ionic liquids to stabilize reactive intermediates, reducing chlorine waste .
Q. How should researchers mitigate risks during large-scale handling?
Methodological Answer:
- Engineering controls : Use fume hoods with ≥100 ft/min airflow and explosion-proof refrigerators for storage .
- Waste treatment : Neutralize chlorinated byproducts with sodium bicarbonate before incineration .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
